

# An In-depth Technical Guide to Isooctane for Researchers and Scientists

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Isooctane

Cat. No.: B107328

[Get Quote](#)

## Introduction

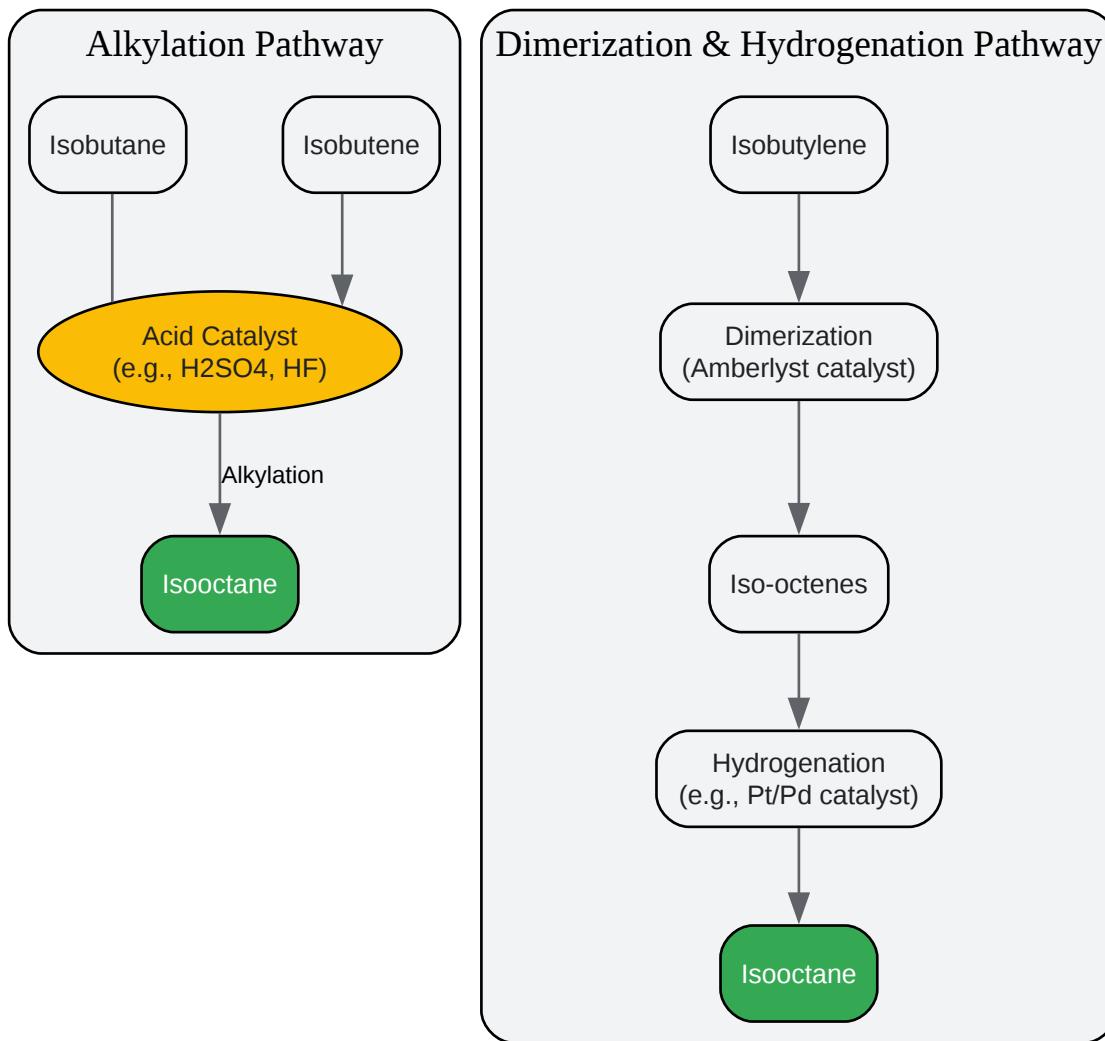
**Isooctane**, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane that serves as a crucial compound in various scientific and industrial applications. It is an isomer of octane, with the chemical formula C8H18.<sup>[1]</sup> Renowned for being the standard 100-point on the octane rating scale, its utility extends far beyond the fuel industry.<sup>[2]</sup> This guide provides a comprehensive overview of **isooctane**, its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

## Core Chemical Identifiers and Properties

**Isooctane** is a clear, colorless, and flammable liquid with a petroleum-like odor.<sup>[3][4]</sup> It is a non-polar solvent, making it practically insoluble in water but soluble in many organic solvents.<sup>[5][3][4]</sup>

| Identifier/Property      | Value                                           |
|--------------------------|-------------------------------------------------|
| CAS Number               | 540-84-1[3][6][7][8][9]                         |
| Molecular Formula        | C <sub>8</sub> H <sub>18</sub> [1][3][6][7][8]  |
| Synonyms                 | 2,2,4-Trimethylpentane, iso-Octane[1][10][3][7] |
| Molecular Weight         | 114.23 g/mol [3][4][6][7][8]                    |
| Boiling Point            | 99.2°C to 99.3°C[3][4][9]                       |
| Melting Point            | -107.45°C[3][4]                                 |
| Density                  | 0.692 g/mL at 25°C                              |
| Flash Point              | -12°C (10°F)[3][9]                              |
| Refractive Index         | 1.391 at 20°C[3]                                |
| Vapor Density            | 3.9 (air = 1)[4]                                |
| Autoignition Temperature | 418°C (784°F)[4]                                |

## Synthesis of Isooctane


**Isooctane** is produced on a massive scale within the petroleum industry.[10] The primary methods of synthesis involve the dimerization of isobutylene followed by hydrogenation, or the alkylation of isobutene with isobutane.[10][2]

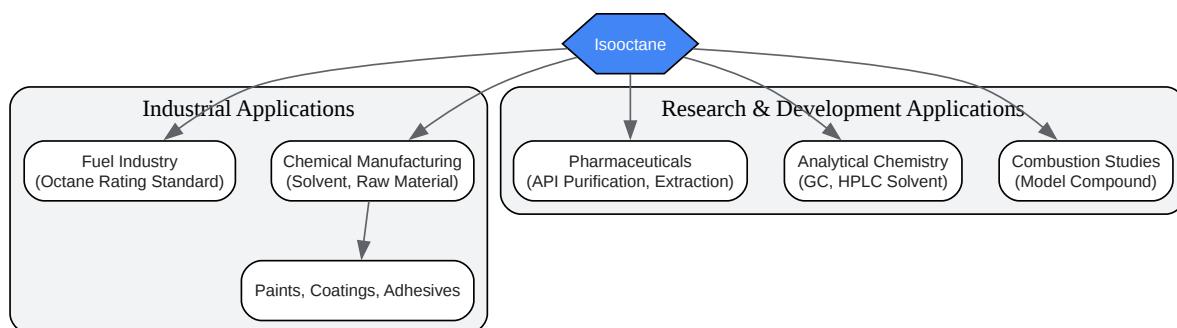
Conventional Synthesis Methods:

- Alkylation: This process involves the reaction of isobutane with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[11]
- Dimerization and Hydrogenation: Isobutylene is first dimerized to form a mixture of iso-octenes using a catalyst like Amberlyst.[10] The resulting iso-octenes are then hydrogenated to produce 2,2,4-trimethylpentane.[10]

Recent research has focused on developing greener and more economical synthesis routes. One such method utilizes circumneutral hot water as a solvent, avoiding the need for acid or base catalysts for the dimerization of isobutene. The subsequent reduction to **isooctane**

employs earth-abundant reagents, offering a more sustainable alternative to processes that use expensive and rare metal catalysts like platinum or palladium.[11]




[Click to download full resolution via product page](#)

Conventional Synthesis Pathways of **Isooctane**.

## Applications in Research and Drug Development

While widely known for its role in the fuel industry, **isooctane**'s high purity and specific chemical properties make it a valuable tool for researchers and scientists in various fields, including pharmaceuticals.[1][5][12]

- Solvent for Chemical Synthesis and Purification: As a non-polar solvent, **isooctane** is used in the synthesis of specialty chemicals and pharmaceuticals.[1][5] In the pharmaceutical industry, it is employed for the extraction, purification, and recrystallization of active pharmaceutical ingredients (APIs).[5][12] Its inert nature is particularly advantageous in these processes.[5]
- Analytical Chemistry: **Isooctane** is a common solvent in analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][12] Its high purity and predictable behavior ensure reliable separation and analysis of chemical compounds.[1][12]
- Standard Reference Material: Due to its stable chemical structure and well-defined properties, **isooctane** serves as a standard reference material for calibrating laboratory instruments and validating experimental methods, particularly in gas chromatography and spectrometry.[1]
- Combustion Research: In laboratory settings, **isooctane** is used as a model compound in experiments related to combustion, chemical reactions, and fluid dynamics.[1][13] Its well-understood kinetics make it an ideal surrogate fuel for investigating combustion strategies in engines.[14][15]



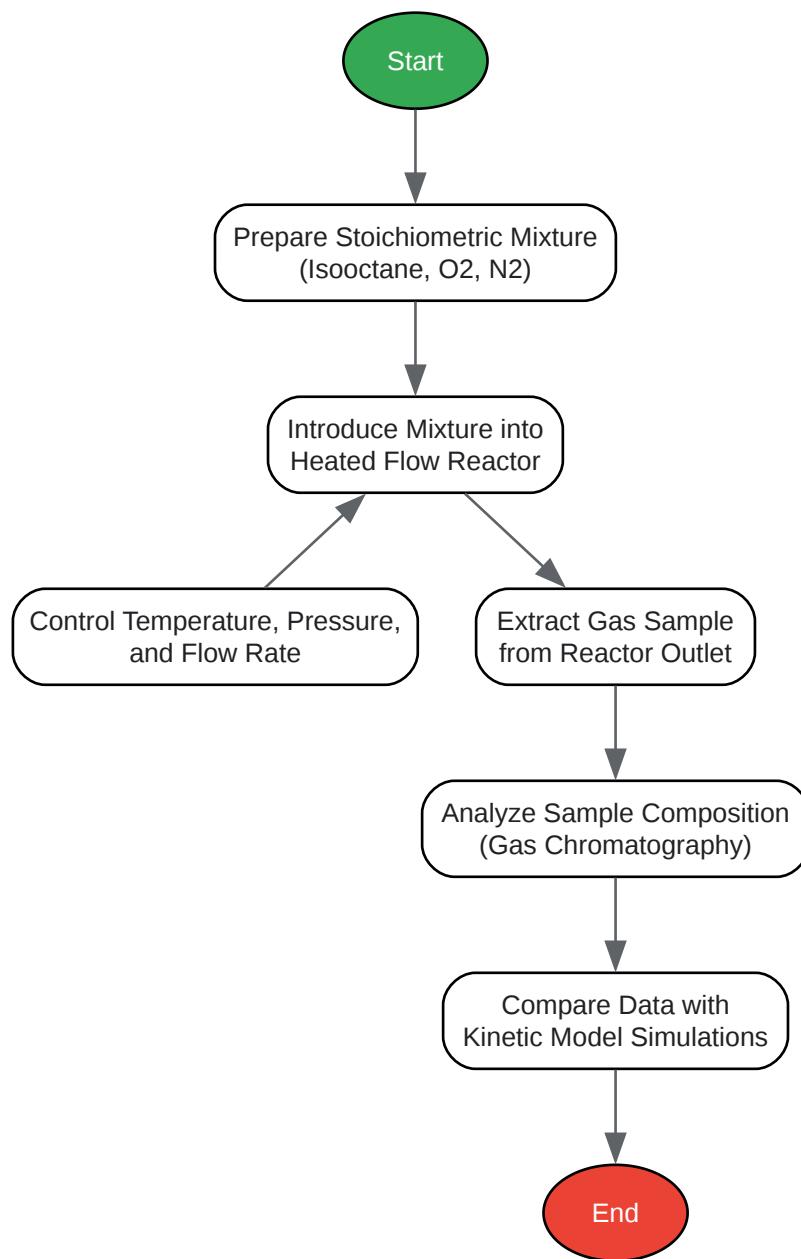
[Click to download full resolution via product page](#)

Key Application Areas of **Isooctane**.

# Experimental Protocols

Detailed experimental protocols are highly specific to the application. Below are generalized methodologies for key experiments involving **isooctane**, based on available literature.

## 1. **Isooctane** in Gas Chromatography (GC) Analysis


**Isooctane** is frequently used as a solvent for preparing samples for GC analysis due to its high volatility and purity.

- Objective: To analyze a non-polar sample using **isooctane** as a solvent.
- Methodology:
  - Sample Preparation: Dissolve a precisely weighed amount of the analyte in a known volume of high-purity (HPLC or GC grade) **isooctane** to create a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.
  - Instrument Setup:
    - Injector: Set to a temperature significantly above **isooctane**'s boiling point (e.g., 250°C) to ensure rapid vaporization.
    - Column: Select a non-polar or weakly polar capillary column suitable for the analyte.
    - Oven Program: Begin at a low temperature (e.g., 40-50°C) to allow for solvent focusing, then ramp up to a temperature that allows for the elution and separation of the analytes of interest.
    - Detector: Use a suitable detector, such as a Flame Ionization Detector (FID), which is sensitive to hydrocarbons.
  - Analysis: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample and standards into the gas chromatograph.
  - Data Processing: Identify and quantify the analyte by comparing its retention time and peak area to those of the calibration standards.

## 2. Combustion Kinetics of **Isooctane** in a Flow Reactor

Flow reactors are used to study the oxidation of fuels like **isooctane** under controlled conditions.

- Objective: To investigate the formation of intermediate species during **isooctane** oxidation at various temperatures and pressures.
- Methodology:
  - Reactor Setup: A flow reactor, often coated with SiO<sub>2</sub> to prevent reactions with the reactor walls, is heated uniformly to a target temperature (e.g., in the range of 473 K to 973 K).[14]
  - Mixture Preparation: A stoichiometric mixture of **isooctane**, oxygen, and a diluent gas like nitrogen is prepared.[15] Liquid **isooctane** is vaporized and mixed with the other gases before entering the reactor.
  - Experimental Run: The gas mixture is passed through the heated reactor at a constant flow rate and pressure (e.g., 1 to 20 bar).[14][15] The residence time in the reactor is controlled by the flow rate.
  - Product Analysis: At the reactor outlet, gas samples are collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the mole fractions of reactants, stable intermediates, and final products.[14]
  - Data Interpretation: The experimental results are compared with simulations from detailed chemical kinetic mechanisms to validate and refine the models of **isooctane** combustion.[14][15][16]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isooctane Gas | Metro Welding Supply Corp. [metrowelding.com]
- 2. acs.org [acs.org]
- 3. Isooctane [drugfuture.com]
- 4. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. Isooctane | Fisher Scientific [fishersci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy Online CAS Number 540-84-1 - null Isooctane | LGC Standards [lgcstandards.com]
- 9. Isooctane, 1 l, glass, CAS No. 540-84-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 10. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 11. skysonginnovations.com [skysonginnovations.com]
- 12. nbinno.com [nbino.com]
- 13. marketresearch.com [marketresearch.com]
- 14. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]
- 16. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isooctane for Researchers and Scientists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107328#isooctane-cas-number-and-molecular-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)